6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine
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Overview
Description
6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with a chloromethylbenzyl group at the 7-position and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The 6-position of the purine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution Reaction: The chloromethylbenzyl group is introduced at the 7-position through a nucleophilic substitution reaction. This step often involves the use of a chloromethylbenzyl halide and a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Chemical Biology: Employed in the development of chemical probes for studying biological pathways.
Industrial Applications: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-(4-(bromomethyl)benzyl)-7H-purine: Similar structure with a bromomethyl group instead of a chloromethyl group.
6-Chloro-7-(4-(methyl)benzyl)-7H-purine: Similar structure with a methyl group instead of a chloromethyl group.
7-Benzyl-7H-purine: Lacks the chlorine substituents.
Uniqueness
6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purine is unique due to the presence of both chlorine and chloromethylbenzyl groups, which confer specific chemical reactivity and biological activity. This dual substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Properties
CAS No. |
924904-15-4 |
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Molecular Formula |
C13H10Cl2N4 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
6-chloro-7-[[4-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H10Cl2N4/c14-5-9-1-3-10(4-2-9)6-19-8-18-13-11(19)12(15)16-7-17-13/h1-4,7-8H,5-6H2 |
InChI Key |
ZWJCVKMMYBZQLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2C(=NC=N3)Cl)CCl |
Origin of Product |
United States |
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